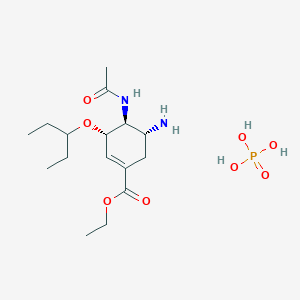

(S)-Desfluoro Citalopram-d6 Oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Desfluoro Citalopram-d6 Oxalate is a deuterium-labeled derivative of Citalopram, a selective serotonin reuptake inhibitor (SSRI). This compound is primarily used in scientific research to study neurotransmitter systems and develop new antidepressant drugs . The deuterium labeling allows for precise tracking and quantification during pharmacokinetic and metabolic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Desfluoro Citalopram-d6 Oxalate involves the incorporation of deuterium atoms into the Citalopram molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling and the overall chemical structure .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Desfluoro Citalopram-d6 Oxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

(S)-Desfluoro Citalopram-d6 Oxalate is widely used in scientific research for various applications, including:

Chemistry: Studying the pharmacokinetics and metabolism of Citalopram and its derivatives.

Biology: Investigating the role of serotonin in neurotransmission and its effects on behavior and mood.

Medicine: Developing new antidepressant drugs and understanding their mechanisms of action.

Industry: Producing high-quality reference standards for analytical and quality control purposes

Mécanisme D'action

The mechanism of action of (S)-Desfluoro Citalopram-d6 Oxalate is similar to that of Citalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), which means it inhibits the reuptake of serotonin (5-HT) into the presynaptic neuron. This increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter (SERT), and the pathways involved are primarily related to serotonergic signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Citalopram: The parent compound, a racemic mixture of ®- and (S)-enantiomers.

Escitalopram: The S-enantiomer of Citalopram, known for its higher potency and selectivity.

Citalopram-d4 Hydrobromide: Another deuterium-labeled derivative used for similar research purposes

Uniqueness

(S)-Desfluoro Citalopram-d6 Oxalate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in the development of new antidepressant drugs and the study of neurotransmitter systems .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Desfluoro Citalopram-d6 Oxalate involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["(S)-Desfluoro Citalopram-d6", "Oxalic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": ["1. Dissolve (S)-Desfluoro Citalopram-d6 in a mixture of ethanol and water.", "2. Add oxalic acid to the solution and stir until it dissolves completely.", "3. Add hydrochloric acid to the mixture to adjust the pH to approximately 2.", "4. Heat the solution to reflux for 2 hours.", "5. Allow the solution to cool and then filter the precipitate.", "6. Wash the precipitate with water and dry it under vacuum.", "7. Dissolve the dried precipitate in a mixture of ethanol and water.", "8. Add sodium hydroxide to the solution until the pH reaches approximately 8.", "9. Heat the solution to reflux for 2 hours.", "10. Allow the solution to cool and then filter the precipitate.", "11. Wash the precipitate with water and dry it under vacuum.", "12. The resulting product is (S)-Desfluoro Citalopram-d6 Oxalate."] } | |

Numéro CAS |

1346617-15-9 |

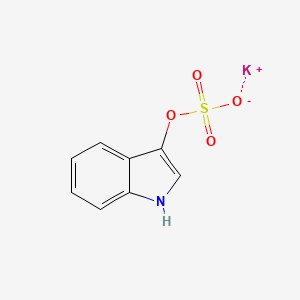

Formule moléculaire |

C₂₂H₁₈D₆N₂O₅ |

Poids moléculaire |

402.47 |

Synonymes |

(1S)-1-[3-(Dimethyl-d6-amino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Ethanedioate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)

![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)